REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.C(N(CC)CC)C.[N-:17]=[N+:18]=[N-:19]>C1COCC1>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([N:17]=[N+:18]=[N-:19])=[O:9]
|
Name
|
|
Quantity
|
295 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C(=O)O
|
Name
|
|
Quantity
|
765 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to RT
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for a further 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (90/10-60/40 Iso-hexane/EtOAc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C(=O)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 265 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |